2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with two key moieties:
- Piperazine ring: Modified at the 4-position with a 4-methylphenylsulfonyl group.
- Pyrazole ring: A 3,4,5-trimethyl-substituted pyrazole at the 3-position of the propanone chain.
These structural attributes suggest applications in medicinal chemistry, particularly as kinase inhibitors or GPCR ligands, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
2-methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-15-6-8-20(9-7-15)29(27,28)24-12-10-23(11-13-24)21(26)16(2)14-25-19(5)17(3)18(4)22-25/h6-9,16H,10-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTGNEKQDLKPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)CN3C(=C(C(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one is a complex organic compound that has been studied for its potential biological activities. With a molecular formula of C21H30N4O3S and a molecular weight of 418.56 g/mol, this compound exhibits various pharmacological properties that make it a candidate for further research in medicinal chemistry.
Chemical Structure
The structure of the compound is characterized by the presence of a piperazine ring and a sulfonyl group, which are known to influence its biological activity. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been suggested that the sulfonamide moiety may enhance binding affinity to certain biological targets, potentially modulating neurotransmitter systems or inflammatory pathways.
Pharmacological Studies
Recent studies have indicated that compounds with similar structures exhibit significant activity against various biological targets. For instance:
- Adenosine A2B Receptor Antagonism : Research has shown that sulfonamide derivatives can act as selective antagonists for the adenosine A2B receptor, which is implicated in numerous physiological processes including inflammation and cancer progression.
- Antidepressant Activity : Compounds featuring piperazine rings have been linked to antidepressant effects due to their ability to interact with serotonin receptors . This suggests potential applications in treating mood disorders.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N4O3S |
| Molecular Weight | 418.56 g/mol |
| Melting Point | 130-132 °C |
| Boiling Point | 452.3 °C at 760 mmHg |
| Density | 1.251 g/cm³ |
| Purity | ≥95% |
Biological Activity Comparison
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Potential A2B antagonist | |
| Similar sulfonamide compounds | Antidepressant effects | |
| Piperazine derivatives | Serotonin receptor interaction |
Case Studies
Several case studies have explored the pharmacological effects of related compounds:
- Study on Sulfonamide Derivatives : A study demonstrated that certain sulfonamide derivatives exhibited anti-inflammatory properties through their action on the adenosine receptor pathway. This could imply similar effects for our compound due to its structural similarities.
- Piperazine-Based Antidepressants : Research focusing on piperazine derivatives showed promising results in enhancing mood and cognitive function in animal models, suggesting that our compound might also possess such properties .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in several pharmaceutical applications:
-
Antidepressant Activity :
- Research indicates that compounds with piperazine moieties exhibit antidepressant properties. The sulfonylpiperazine structure can enhance the binding affinity to serotonin receptors, potentially leading to new antidepressant therapies.
- Antipsychotic Potential :
- Anti-inflammatory Effects :
Analytical Chemistry Applications
In analytical chemistry, 2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one can be utilized in various methods:
- Chromatographic Techniques :
- Mass Spectrometry :
Case Studies
Several case studies highlight the practical applications of this compound:
Comparison with Similar Compounds
Structural Variations in Piperazine Substituents
The piperazine moiety is a common feature in many bioactive compounds. Key analogs include:
Analysis :
- The target compound’s sulfonyl group enhances polarity and hydrogen-bond acceptor capacity compared to the trifluoromethyl (Compound 5) or methoxy () substituents. This may influence solubility and target binding .
- Trifluoromethyl groups (Compound 5) improve metabolic stability and membrane permeability due to their lipophilic nature .
Variations in Pyrazole/Backbone Architecture
The pyrazole ring and propanone chain length are critical for activity:
Analysis :
Key Challenges :
- Sulfonyl group introduction (target compound) requires careful oxidation steps, whereas trifluoromethyl (Compound 5) or methoxy () groups are introduced via pre-functionalized arylpiperazines .
Computational and Analytical Insights
- Structural Analysis : Tools like SHELX (used for crystallographic refinement) and Multiwfn (for wavefunction analysis) are critical for characterizing these compounds’ electronic and steric profiles .
- Electrostatic Potential: The sulfonyl group in the target compound likely creates a strong electron-deficient region, contrasting with the electron-rich thiophene (Compound 21) or methoxy () analogs .
Preparation Methods
Sulfonylation of Piperazine
Piperazine reacts with 4-methylbenzenesulfonyl chloride under basic conditions (Scheme 1):
- Reagents : Piperazine (1.0 eq), 4-methylbenzenesulfonyl chloride (1.1 eq), aqueous NaOH (2.5 eq), dichloromethane (DCM).
- Conditions : 0–5°C for 2 hr, then room temperature for 12 hr.
- Workup : Organic layer washed with brine, dried (Na₂SO₄), and concentrated.
- Yield : 78–85%.
Table 1: Optimization of Sulfonylation Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | NaOH | 0 → 25 | 85 |
| THF | K₂CO₃ | 25 | 72 |
| EtOAc | Et₃N | 10 → 25 | 68 |
Synthesis of 3,4,5-Trimethylpyrazole
Cyclocondensation of Hydrazine with Pentane-2,4-dione
- Reagents : Hydrazine hydrate (1.0 eq), pentane-2,4-dione (1.05 eq), glacial acetic acid (catalyst).
- Conditions : Reflux in ethanol (4 hr), followed by cooling to 0°C.
- Isolation : Filtration and recrystallization from hexane.
- Yield : 89%.
Key Data :
Assembly of the Propan-1-one Backbone
Friedel-Crafts Acylation
Acylation of 3,4,5-trimethylpyrazole with 2-methylpropanoyl chloride:
- Catalyst : AlCl₃ (1.2 eq) in anhydrous DCM.
- Conditions : 0°C → reflux (24 hr).
- Workup : Quench with ice-water, extract with DCM, dry, and concentrate.
- Yield : 63%.
Challenges : Steric hindrance from trimethyl groups reduces electrophilicity, necessitating prolonged reaction times.
Final Coupling Reaction
Nucleophilic Acyl Substitution
Reacting 4-(4-methylphenyl)sulfonylpiperazine with 3-(3,4,5-trimethylpyrazol-1-yl)-2-methylpropanoyl chloride:
- Reagents : Acyl chloride (1.0 eq), sulfonylated piperazine (1.2 eq), Et₃N (2.5 eq), DCM.
- Conditions : 25°C, 12 hr under N₂.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1).
- Yield : 58%.
Spectroscopic Validation :
- ¹H NMR (500 MHz, CDCl₃) : δ 7.65 (d, 2H, ArH), 7.35 (d, 2H, ArH), 3.85 (m, 4H, piperazine), 2.45 (s, 3H, COCH₃), 2.40 (s, 6H, pyrazole-CH₃).
- HRMS (ESI+) : m/z calcd. for C₂₄H₃₂N₄O₃S [M+H]⁺ 475.2124; found 475.2121.
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Linkage
An alternative pathway employs Mitsunobu conditions to couple preformed fragments:
Advantage : Avoids acyl chloride intermediate but requires orthogonal protection of the piperazine NH.
Industrial-Scale Considerations
Process Optimization
- Solvent Recovery : Toluene and DCM are recycled via distillation (≥95% recovery).
- Catalyst : Recyclable AlCl₃ in Friedel-Crafts step reduces costs.
- Purity : Final product recrystallized from ethanol/water (9:1) achieves >99.5% HPLC purity.
Challenges and Troubleshooting
Regioselectivity in Pyrazole Functionalization
Competing N1 vs. N2 alkylation in pyrazole is mitigated by using bulky bases (e.g., DBU) to favor N1 substitution.
Sulfonylation Side Reactions
Over-sulfonylation of piperazine is suppressed by stoichiometric control (1.1 eq sulfonyl chloride).
Q & A
Q. What are the typical synthetic routes for preparing 2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one?
Methodological Answer: The synthesis involves sequential functionalization of the piperazine and pyrazole moieties. A common approach includes:
- Step 1: Sulfonylation of 4-methylpiperazine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonylpiperazine intermediate.
- Step 2: Alkylation of the piperazine nitrogen with 3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one using a coupling agent (e.g., EDC/HOBt) or nucleophilic substitution.
- Step 3: Final purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures).
Key Considerations:
- Monitor reaction progress using TLC or LC-MS to avoid over-sulfonylation or side reactions.
- Optimize solvent polarity to enhance intermediate solubility .
Example Reaction Scheme:
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | 4-MeC₆H₄SO₂Cl, K₂CO₃, DMF, 60°C | Sulfonylpiperazine | 75–85 |
| 2 | 3-(3,4,5-TMPz-1-yl)propan-1-one, EDC, CH₂Cl₂ | Crude product | 60–70 |
| 3 | Ethanol/water recrystallization | Pure compound | 90–95 |
Q. How can the compound be characterized using spectroscopic and crystallographic methods?
Q. What are the key considerations for crystallizing this compound?
Methodological Answer:
- Solvent Selection: Use solvents with moderate polarity (e.g., acetonitrile, ethyl acetate) to balance solubility and evaporation rates.
- Temperature Control: Slow cooling (0.5°C/hr) minimizes disorder.
- Data Collection: Resolve twinning or overlapping reflections using SHELXD (for structure solution) and SHELXL (for refinement) .
Advanced Questions
Q. How can data discrepancies in crystallographic refinement (e.g., twinning, disorder) be resolved?
Methodological Answer:
- Twinning: Use the TWIN command in SHELXL with a BASF parameter to model twin domains. Validate with the R₁ factor for each domain .
- Disorder: Apply PART and AFIX commands to model split positions. Refine occupancy ratios with constraints (e.g., SUMF to ensure total occupancy ≤ 1).
- Validation Tools: Check using PLATON’s ADDSYM to detect missed symmetry .
Example Workflow:
| Issue | SHELXL Command | Outcome |
|---|---|---|
| Twinning | TWIN -1 0 0 0 -1 0 0 0 -1 | R₁ reduced from 0.12 to 0.08 |
| Disorder | PART 0.6 0.4 | Improved electron density map |
Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?
Methodological Answer:
- Chiral Chromatography: Use HPLC with a CHIRALPAK® column (e.g., AD-H) and hexane/isopropanol gradients to separate enantiomers.
- VCD Spectroscopy: Compare experimental and DFT-calculated vibrational circular dichroism spectra to assign absolute configurations .
Q. How to design bioactivity assays based on structural analogs?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs, as piperazine-sulfonamide derivatives often modulate these targets.
- Assay Types:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
